

# Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide to a Versatile CF<sub>2</sub> Building Block

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## Compound of Interest

Compound Name: Ethyl bromodifluoroacetate

Cat. No.: B148821

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## Introduction

**Ethyl bromodifluoroacetate** (BrCF<sub>2</sub>COOEt) is a halogenated ester that has emerged as an indispensable reagent in modern organic synthesis.<sup>[1][2]</sup> Its structure, featuring a reactive bromine atom and two fluorine atoms adjacent to an ester functional group, makes it a powerful and versatile building block for the introduction of the difluoromethylene (-CF<sub>2</sub>-) moiety into organic molecules.<sup>[1]</sup> This capability is of paramount importance in medicinal chemistry and agrochemical research, where the incorporation of fluorine can dramatically alter a molecule's biological properties.<sup>[3][4]</sup>

The difluoromethylene group is considered a bioisostere of ether, ketone, or hydroxyl functionalities, meaning it can replace these groups without significantly changing the molecule's shape, yet profoundly impacting its metabolic stability, lipophilicity, and binding affinity.<sup>[5][6]</sup> **Ethyl bromodifluoroacetate** serves as a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-tumor drug gemcitabine, highlighting its significance in drug development.<sup>[5][7][8]</sup> This guide provides an in-depth overview of its properties, synthesis, and diverse applications, complete with experimental protocols and mechanistic diagrams.

## Physicochemical and Spectroscopic Properties

**Ethyl bromodifluoroacetate** is a colorless to slightly yellow liquid soluble in most organic solvents.[1][2][8] Its key physical, chemical, and spectroscopic identifiers are summarized below.

Table 1: Physicochemical Properties of **Ethyl Bromodifluoroacetate**

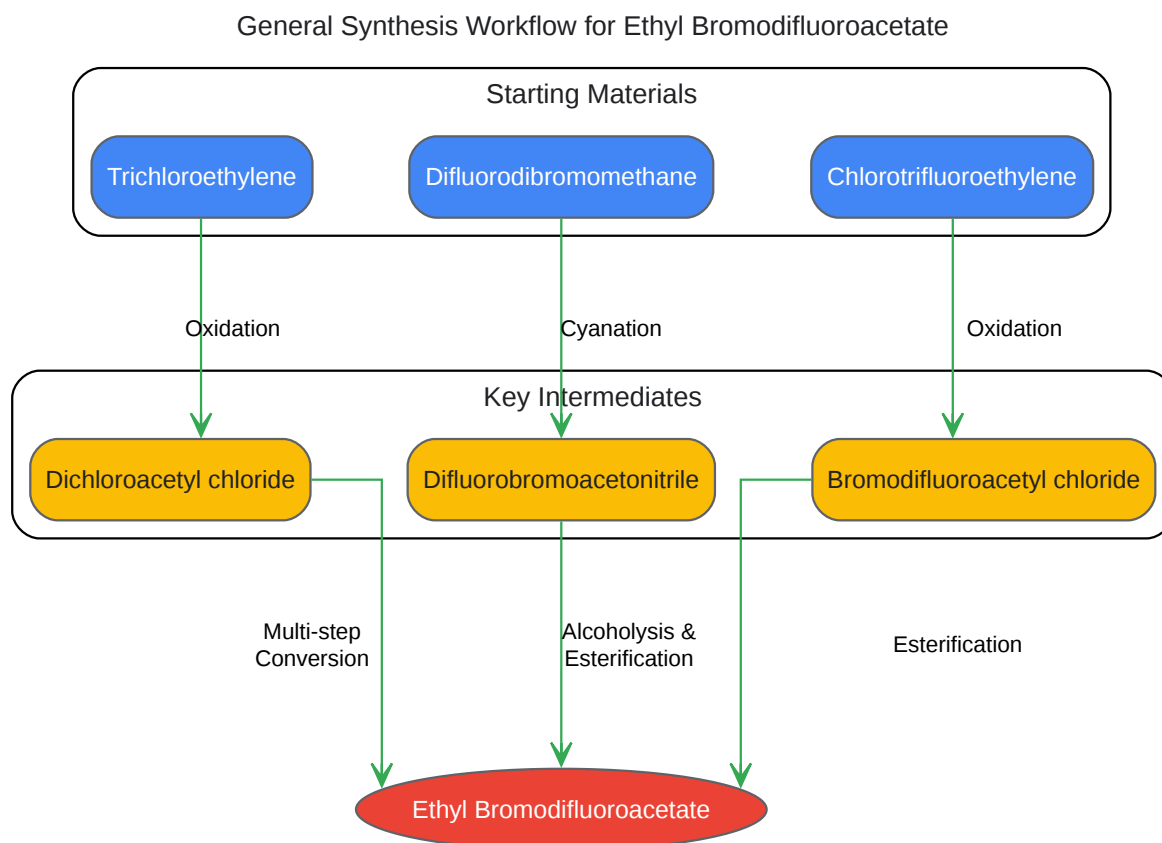
Property	Value	Reference
CAS Number	667-27-6	[1][9]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrF <sub>2</sub> O <sub>2</sub>	[9]
Molecular Weight	202.98 g/mol	[9]
Appearance	Clear colorless to slightly yellow liquid	[1][8]
Density	1.583 g/mL at 25 °C	[1][2][8]
Boiling Point	112 °C / 700 mmHg; 82 °C / 33 torr	[1][2]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.387	[2][8]
IUPAC Name	ethyl 2-bromo-2,2-difluoroacetate	[9]

Table 2: Spectroscopic Data of **Ethyl Bromodifluoroacetate**

Spectrum Type	Key Features	Reference
<sup>1</sup> H NMR	Spectra available in public databases.	[9][10]
<sup>13</sup> C NMR	Spectra available in public databases.	[10]
Mass Spectrometry	Electron ionization mass spectra are available.	[9][11]
IR Spectroscopy	FTIR spectra available in public databases.	[9]

# Synthesis of Ethyl Bromodifluoroacetate

Several synthetic routes to **ethyl bromodifluoroacetate** have been reported, starting from various readily available materials.



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Caption: Key synthetic pathways to **ethyl bromodifluoroacetate**.

## Experimental Protocol: Synthesis from Difluorobromoacetonitrile

This two-step procedure provides a reliable method for preparing **ethyl bromodifluoroacetate**.

[7]

### Step 1: Preparation of Difluorobromoacetonitrile

- To a 500 mL mixture of N,N-dimethylformamide (DMF) and ethylene glycol dimethyl ether (DME) (1:1 v/v), add 90 g of cuprous cyanide powder and 1 g of dicyclohexyl-18-crown-6 catalyst.
- Slowly add a molar equivalent of difluorodibromomethane dissolved in the DMF/DME mixture.
- Maintain the reaction at 20°C for 30 minutes, monitoring by GC until the conversion rate reaches approximately 80%.
- Slowly raise the temperature to 50°C to evaporate the difluorobromoacetonitrile product, which is collected at a temperature below 0°C.

### Step 2: Preparation of **Ethyl Bromodifluoroacetate**

- Dissolve 78 g (0.5 mol) of difluorobromoacetonitrile in 400 mL of 95% ethanol solution.
- Add 10 mL of 50% sulfuric acid solution.
- Heat the mixture to 30°C and stir for 10 hours.
- Slowly heat to reflux and maintain for 5 hours.
- Isolate the product by fractional distillation to obtain **ethyl bromodifluoroacetate**.<sup>[7]</sup>

## Core Applications as a CF<sub>2</sub> Building Block

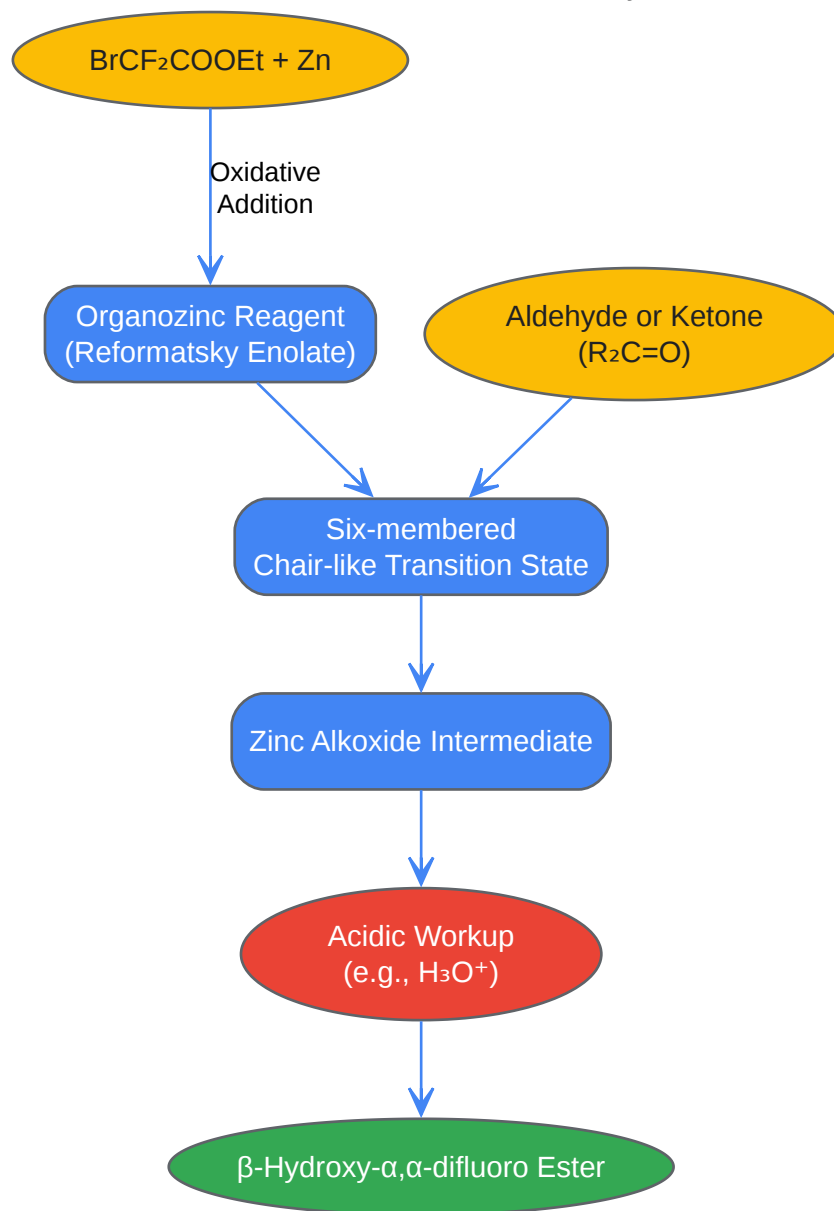
**Ethyl bromodifluoroacetate** is a cornerstone reagent for introducing the -CF<sub>2</sub>COOEt group, which can be further manipulated. Its utility is demonstrated across several key reaction classes.

### Reformatsky-Type Reactions

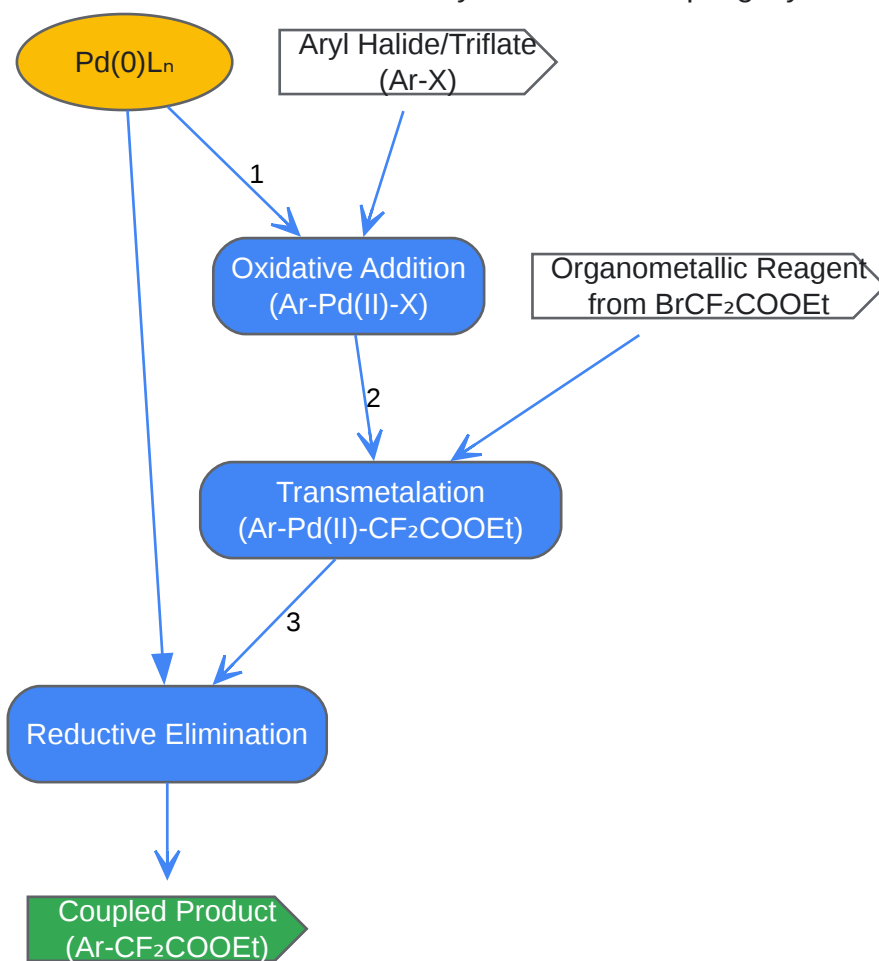
The classical Reformatsky reaction involves the reaction of **ethyl bromodifluoroacetate** with carbonyl compounds (aldehydes or ketones) in the presence of activated zinc powder to yield

$\beta$ -hydroxy- $\alpha,\alpha$ -difluoro esters.[1][12] This reaction is a fundamental method for C-C bond formation and CF<sub>2</sub> group introduction.[12]

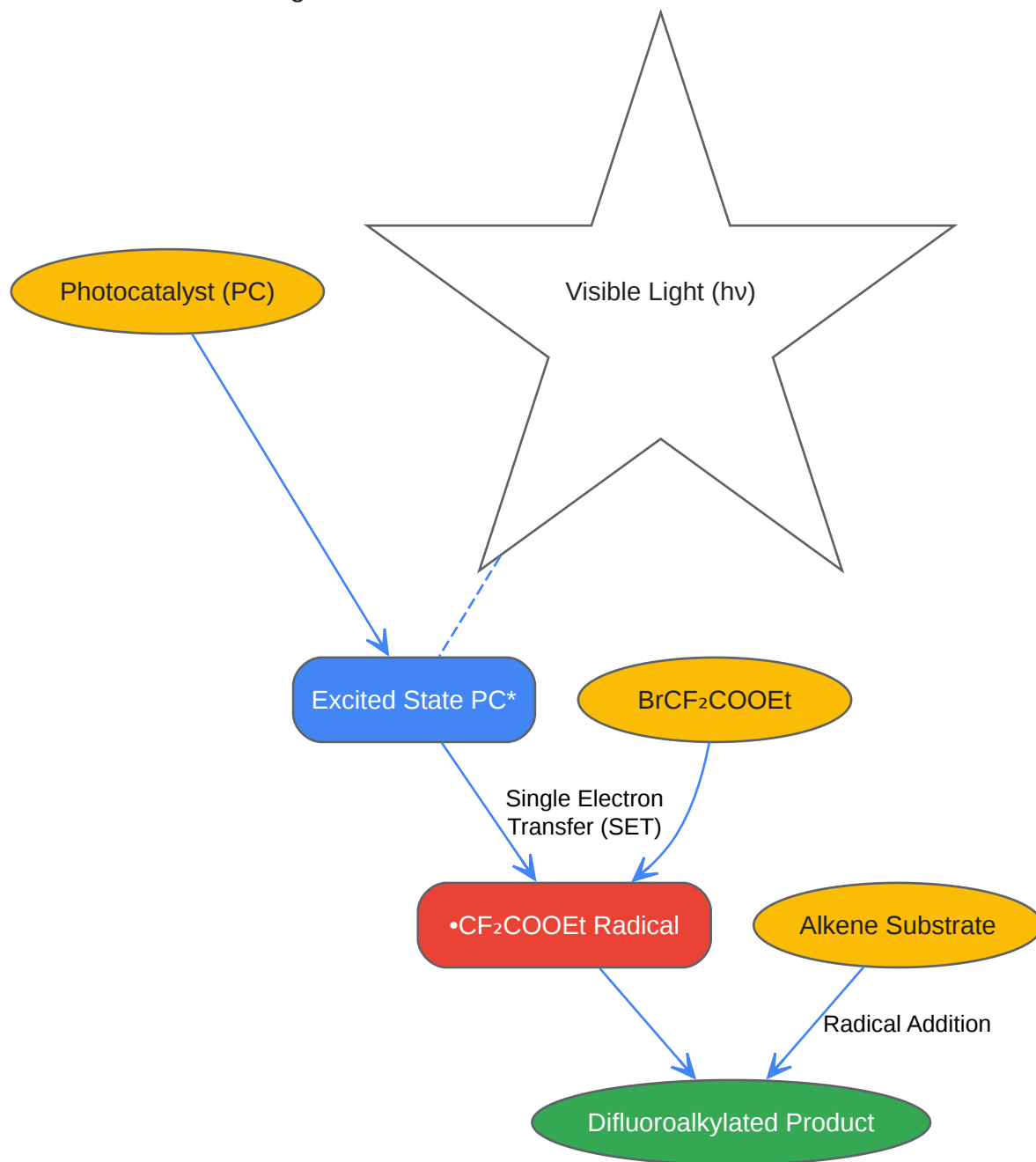
## General Mechanism of the Reformatsky Reaction



## Generalized Palladium-Catalyzed Cross-Coupling Cycle



## Visible-Light-Mediated Radical Generation and Reaction



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